

# Abemaciclib drug interactions strong CYP3A4 inhibitors

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## Compound Focus: Abemaciclib

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## CYP3A4 Inhibitors & Abemaciclib Exposure

Concomitant use of **abemaciclib** with strong CYP3A4 inhibitors increases plasma concentrations of **abemaciclib** and its active metabolites. The following table summarizes the quantitative impact and recommended management strategies.

CYP3A4 Inhibitor	Impact on Abemaciclib (and active species)	Recommended Action
<b>Ketoconazole (strong)</b>	↑ 7.15-fold (predicted AUC of potency-adjusted unbound active species) [1]	Avoid concomitant use. If combination is unavoidable, reduce abemaciclib dose [2] [3].
<b>Itraconazole (strong)</b>	↑ 3.78-fold (predicted AUC of potency-adjusted unbound active species) [1]	Avoid concomitant use. If combination is unavoidable, reduce abemaciclib dose [2] [3].
<b>Clarithromycin (strong)</b>	↑ 3.4-fold (abemaciclib AUC); ↑ 2.5-fold (potency-adjusted unbound active species) [1]	Reduce abemaciclib dose [2].

CYP3A4 Inhibitor	Impact on Abemaciclib (and active species)	Recommended Action
Verapamil (moderate)	↑ 1.62-fold (predicted AUC of potency-adjusted unbound active species) [1]	Monitor for adverse reactions; consider dose reduction [2].
Diltiazem (moderate)	↑ 2.37-fold (predicted AUC of potency-adjusted unbound active species) [1]	Monitor for adverse reactions; consider dose reduction [2].

#### Dose Reduction Guidelines:

- **For patients taking 150 mg or 200 mg twice daily:** Reduce the dose to 100 mg twice daily when co-administered with a strong CYP3A4 inhibitor [2].
- **For patients already reduced to 100 mg twice daily:** Further reduce the dose to 50 mg twice daily [2].
- **After discontinuation of inhibitor:** The **abemaciclib** dose should be increased (after 3-5 half-lives of the inhibitor) to the dose used prior to initiating the inhibitor [2].

## Experimental Protocols & Key Evidence

The following methodologies from key studies provide the evidence base for the interaction data.

## Physiologically Based Pharmacokinetic (PBPK) Modeling

This study predicted interactions with inhibitors that had not been clinically tested [1] [4].

- **Objective:** To predict the effect of various strong and moderate CYP3A4 inhibitors on the exposure of **abemaciclib** and its active metabolites (M2, M18, M20) using a PBPK model.
- **Methodology:**
  - A PBPK model for **abemaciclib** and its metabolites was developed and verified using *in vitro* data, an absolute bioavailability study, and a human radiolabel disposition study.
  - The model was optimized using clinical drug interaction study results with clarithromycin (strong inhibitor) and rifampin (strong inducer).
  - The verified model was then used to simulate exposures following single doses of 200 mg **abemaciclib** with various CYP3A4 inhibitors.
- **Key Parameters:** The model focused on the area under the plasma concentration-time curve (AUC) of the "potency-adjusted unbound active species," which represents the combined pharmacologically

active moieties.

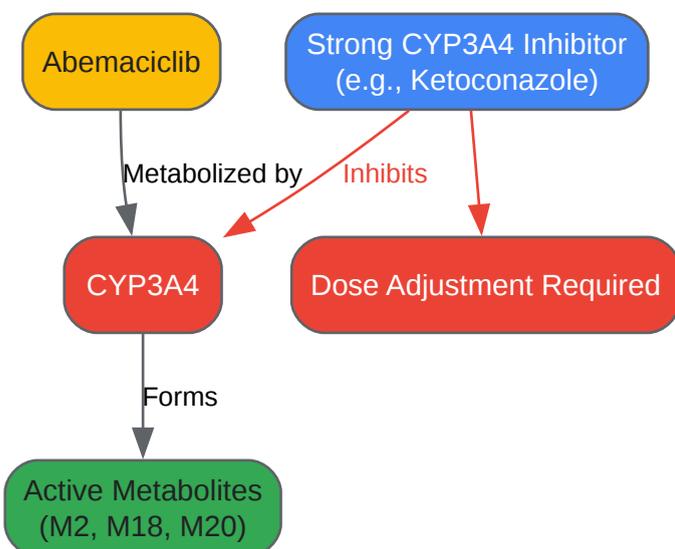
## Clinical Drug Interaction Study

This study provided clinical validation for the PBPK model [1].

- **Objective:** To clinically assess the impact of a strong CYP3A4 inhibitor (clarithromycin) and a strong inducer (rifampin) on the exposure of **abemaciclib**.
- **Methodology:**
  - A clinical study was conducted in healthy subjects or cancer patients.
  - Participants received **abemaciclib** alone and in combination with clarithromycin.
  - Pharmacokinetic parameters (AUC, C<sub>max</sub>) for **abemaciclib** and its active metabolites were measured and compared.
- **Key Findings:** Clarithromycin increased the AUC of **abemaciclib** by 3.4-fold and the AUC of the potency-adjusted unbound active species by 2.5-fold.

## Abemaciclib Metabolism and CYP3A4 Inhibition Pathway

The diagram below illustrates the metabolic pathway of **abemaciclib** and the site of action for CYP3A4 inhibitors.



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## Key Clinical Management Notes

- **Strong CYP3A4 Inducers:** Concomitant use with strong CYP3A4 inducers (e.g., **rifampin**, **phenytoin**, **carbamazepine**, **St. John's wort**) should be avoided, as they can significantly decrease **abemaciclib** plasma concentrations and reduce efficacy [2] [3] [5].
- **Abemaciclib as a Perpetrator:** Unlike some other CDK4/6 inhibitors, **abemaciclib does not have a clinically meaningful effect** on the pharmacokinetics of substrates for CYP1A2, CYP2C9, CYP2D6, or CYP3A4, acting primarily as a victim drug in interactions [6] [5].

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## References

1. Predicting Clinical Effects of CYP3A4 Modulators on ... [pmc.ncbi.nlm.nih.gov]
2. Dosage Guide + Max Dose, Adjustments - Abemaciclib .com Drugs [drugs.com]
3. DailyMed - VERZENIO- abemaciclib tablet [dailymed.nlm.nih.gov]
4. Predicting Clinical Effects of CYP3A4 Modulators on ... [pubmed.ncbi.nlm.nih.gov]
5. Abemaciclib pharmacology and interactions in the treatment of ... [pmc.ncbi.nlm.nih.gov]
6. Abemaciclib Does Not Have a Clinically Meaningful Effect ... [sciencedirect.com]

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